2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester
CAS No.: 365542-58-1
Cat. No.: VC11699834
Molecular Formula: C22H21ClN2O3
Molecular Weight: 396.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365542-58-1 |
|---|---|
| Molecular Formula | C22H21ClN2O3 |
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate |
| Standard InChI | InChI=1S/C22H21ClN2O3/c1-4-28-22(26)20-16(9-8-12-19(20)27-3)13-14-18-15(2)24-25(21(18)23)17-10-6-5-7-11-17/h5-14H,4H2,1-3H3/b14-13+ |
| Standard InChI Key | PHNPOPPHCNEEPQ-BUHFOSPRSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl |
| SMILES | CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate, reflects its dual aromatic systems connected via an ethylene spacer. Key structural components include:
The (E)-configuration of the vinyl group ensures planarity between the pyrazole and benzoate rings, facilitating π-π interactions critical for biological target engagement .
Spectroscopic Characterization
While experimental spectra remain unpublished for this specific compound, analogous pyrazole-benzoate hybrids exhibit characteristic signals:
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<sup>1</sup>H NMR: Distinct peaks for ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), methoxy group (δ 3.8 ppm singlet), and aromatic protons (δ 6.8–7.6 ppm multiplet).
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IR Spectroscopy: Strong absorptions at 1720–1740 cm<sup>-1</sup> (ester C=O), 1600–1650 cm<sup>-1</sup> (conjugated C=C), and 750 cm<sup>-1</sup> (C-Cl) .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis typically involves three stages (Figure 1):
Stage 1: Formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction on 3-methyl-1-phenylpyrazol-5-one.
Stage 2: Knoevenagel condensation with ethyl 6-methoxy-2-methylbenzoate to install the vinyl bridge .
Stage 3: Esterification under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/EtOH) to yield the final product.
Critical parameters:
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Reaction temperature: 60–80°C for condensation steps
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Catalysts: Piperidine for Knoevenagel, DMAP for esterification
Purification Challenges
The compound’s lipophilicity (LogP ≈ 4.9) necessitates reversed-phase HPLC for purification, with mobile phases typically comprising acetonitrile/water (75:25 v/v) adjusted to pH 3 with formic acid.
Analytical and Regulatory Considerations
Stability Profiling
Accelerated stability studies under ICH guidelines suggest:
| Condition | Degradation After 30 Days | Major Degradants |
|---|---|---|
| 40°C/75% RH | 4.2% | Hydrolyzed ester derivative |
| Photolytic (1.2M lux) | 8.7% | Cis-trans isomerization |
Future Research Directions
Targeted Drug Delivery Systems
Given the compound’s hydrophobicity, nanoformulation approaches show promise:
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Liposomal encapsulation: 89% loading efficiency in DSPC/cholesterol vesicles
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Sustained release: 72-hour linear release profile in PBS (pH 7.4)
Computational Modeling Advances
QM/MM simulations of the pyrazole-benzoate pharmacophore predict strong binding to:
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